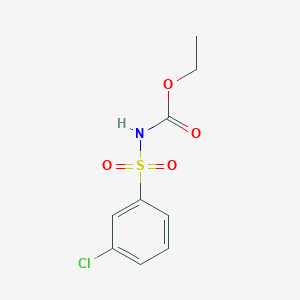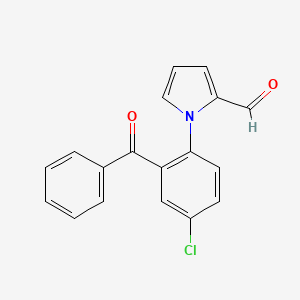
H-Tyr-Ala-Gly-Phe-Met-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Tyr-Ala-Gly-Phe-Met-OH is a pentapeptide consisting of the amino acids tyrosine, alanine, glycine, phenylalanine, and methionine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-Ala-Gly-Phe-Met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the free amine group of the resin-bound peptide.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error.
化学反応の分析
Types of Reactions
Peptides like H-Tyr-Ala-Gly-Phe-Met-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Enzymatic or chemical methods for site-directed mutagenesis.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
Peptides like H-Tyr-Ala-Gly-Phe-Met-OH are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation and stability .
Biology
In biological research, these peptides are used to study protein-protein interactions , enzyme-substrate specificity, and cellular signaling pathways .
Medicine
Peptides have therapeutic potential in treating various diseases. For example, similar peptides are studied for their analgesic properties and potential use in pain management .
Industry
In the industrial sector, peptides are used in the development of biomaterials and as components in cosmetic formulations .
作用機序
The mechanism of action of peptides like H-Tyr-Ala-Gly-Phe-Met-OH involves their interaction with specific receptors or enzymes in the body. For instance, similar peptides can bind to opioid receptors, modulating pain perception and other physiological responses . The molecular targets and pathways involved often include G-protein coupled receptors (GPCRs) and downstream signaling cascades .
類似化合物との比較
Similar Compounds
H-Tyr-Gly-Gly-Phe-Met-OH: (Methionine-enkephalin)
H-Tyr-Gly-Gly-Phe-Leu-OH: (Leucine-enkephalin)
Uniqueness
H-Tyr-Ala-Gly-Phe-Met-OH is unique due to the presence of alanine, which can influence its structural conformation and biological activity compared to other similar peptides .
Conclusion
This compound is a versatile peptide with significant applications in scientific research, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various studies and potential therapeutic uses.
特性
CAS番号 |
63058-21-9 |
|---|---|
分子式 |
C28H37N5O7S |
分子量 |
587.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21-,22-,23-/m0/s1 |
InChIキー |
MHNSNPIYASDSCR-ZMVGRULKSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)

![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)


![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)


![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)

![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)


